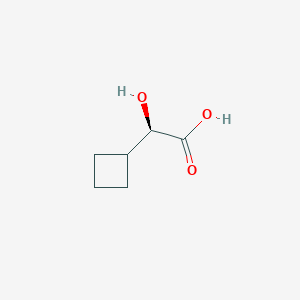
(2R)-2-cyclobutyl-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on where it is commonly found or produced and its uses .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
The molecular structure can be determined using techniques like X-ray crystallography or NMR spectroscopy . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can help in understanding its behavior and potential uses .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, and stability of the compound .Aplicaciones Científicas De Investigación
Biotechnological Production and Derivatives
Lactic acid serves as a significant hydroxycarboxylic acid, primarily produced via biomass fermentation. It's not only a precursor for biodegradable polymers but also acts as a cornerstone for green chemistry, enabling the synthesis of various valuable chemicals like pyruvic acid, acrylic acid, and lactate esters through chemical and biotechnological pathways. This suggests potential applications for (2R)-2-cyclobutyl-2-hydroxyacetic acid in creating environmentally friendly chemical derivatives and materials (Gao, Ma, & Xu, 2011).
Antioxidant and Biological Activities
Hydroxycinnamic acids, including derivatives similar to this compound, exhibit a range of bioactivities such as antioxidant, anti-cancer, and antimicrobial properties. Their conjugates, in particular, show enhanced biological activities, suggesting potential research applications in developing new therapeutic agents or functional foods (Pei, Ou, Huang, & Ou, 2016).
Wastewater Treatment
Peracetic acid, another hydroxycarboxylic acid, demonstrates effective disinfection capabilities for wastewater treatment, highlighting a broad spectrum of antimicrobial activity. This indicates possible research avenues for this compound in environmental applications, especially in developing greener and more efficient wastewater treatment methods (Kitis, 2004).
Cosmetic and Dermatological Applications
Hydroxy acids, including this compound, find extensive applications in cosmetic and therapeutic formulations for skin care. They are known for their beneficial effects such as exfoliation, improved skin texture, and treatment of various skin conditions like acne and photoaging. Research into these applications can lead to the development of new skincare products leveraging the properties of hydroxycarboxylic acids (Kornhauser, Coelho, & Hearing, 2010).
Mecanismo De Acción
Target of Action
The primary target of (2R)-2-cyclobutyl-2-hydroxyacetic acid is the adenosine A1 receptor , which is almost exclusively expressed at nerve terminals . This receptor plays a crucial role in the regulation of neurotransmitter release and is involved in various physiological functions, including sleep regulation and pain perception .
Mode of Action
This compound interacts with its target, the adenosine A1 receptor, to reduce glutamate release . This interaction is thought to be mediated by AMPA receptor antagonism . The compound’s effect on glutamate release can be blocked by antagonism of adenosine A1 receptors .
Biochemical Pathways
The compound affects the biochemical pathway involving glutamate , a key neurotransmitter in the brain. By reducing glutamate release, this compound can influence synaptic activity and neuronal signaling . This action may contribute to its observed antidepressant effects .
Pharmacokinetics
Similar compounds are known to have predictable pharmacokinetics and fewer interactions with drugs and food
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in glutamate release, which can influence synaptic activity and neuronal signaling . This action may contribute to its observed antidepressant effects
Action Environment
Environmental factors such as temperature, light, and humidity can influence the action, efficacy, and stability of this compound . For example, humidity has been found to have a significant effect on the aging of similar compounds
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-cyclobutyl-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUASXFZWNGNDP-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
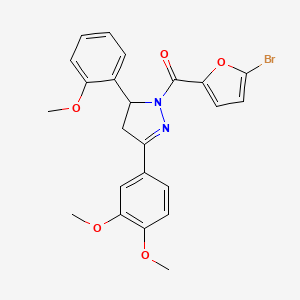
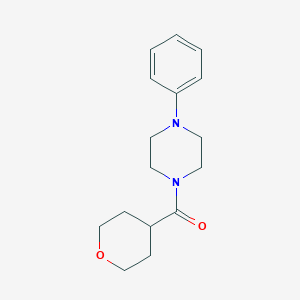


![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
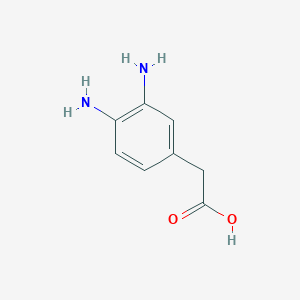
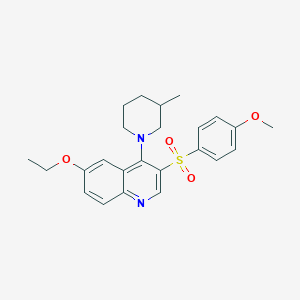
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)

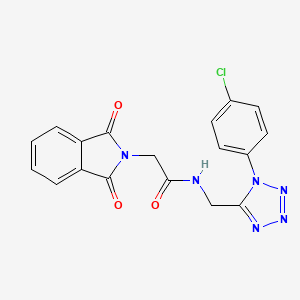
![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)
